REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Br:5][C:6]1[CH:7]=[C:8]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=O)[CH:9]=[CH:10][CH:11]=1.[Cl-].[Cl-].[Cl-].[Al+3]>C(=S)=S>[Br:5][C:6]1[CH:11]=[CH:10][C:9]2[C:17](=[O:19])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:8]=2[CH:7]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)CCCCCC(=O)O
|
Name
|
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
1315 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
The reaction was stirred 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
excess reagent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The acid chloride was dissolved in carbon disulfide (550 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
STIRRING
|
Details
|
the resultant solids were stirred in diethyl ether/THF (1:1, 1 L)
|
Type
|
WAIT
|
Details
|
1N HCl (500 mL) for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
WASH
|
Details
|
washed with water, and brine
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(CCCCCC2=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |